Group I mGluR Antagonist Potency – 67-Fold Superiority Over (S)-4-Carboxyphenylglycine
PHCCC demonstrates 67-fold greater antagonist potency at Group I metabotropic glutamate receptors compared to the reference antagonist (S)-4-carboxyphenylglycine . This quantitative superiority establishes PHCCC as a substantially more potent tool compound for blocking Group I mGluR-mediated signaling.
| Evidence Dimension | Group I mGluR antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 ~3 μM |
| Comparator Or Baseline | (S)-4-carboxyphenylglycine (Tocris Cat. No. 0323) |
| Quantified Difference | 67-fold more potent |
| Conditions | Functional antagonism at Group I metabotropic glutamate receptors (in vitro assay) |
Why This Matters
For experiments requiring robust blockade of Group I mGluR signaling, PHCCC provides the same degree of receptor antagonism at approximately 1/67th the molar concentration required for (S)-4-carboxyphenylglycine, reducing potential off-target effects and solvent-related artifacts associated with higher compound concentrations.
